Tert-butyl (2-(1-chloroethyl)phenyl)carbamate chemical structure and properties
Tert-butyl (2-(1-chloroethyl)phenyl)carbamate chemical structure and properties
An In-depth Technical Guide to Tert-butyl (2-(1-chloroethyl)phenyl)carbamate
Authored by: A Senior Application Scientist
Introduction
Tert-butyl (2-(1-chloroethyl)phenyl)carbamate is a chemical compound of significant interest to the scientific community, particularly those engaged in organic synthesis, medicinal chemistry, and drug development. Its structure incorporates a tert-butoxycarbonyl (Boc) protecting group, a stable yet readily cleavable moiety that is a cornerstone of modern synthetic chemistry for managing the reactivity of amine functional groups.[1][2] The presence of a reactive chloroethyl group on the phenyl ring further enhances its utility, presenting a site for diverse chemical modifications.
This guide provides a comprehensive technical overview of tert-butyl (2-(1-chloroethyl)phenyl)carbamate, detailing its chemical structure, physicochemical properties, synthesis protocols, and applications. The content is tailored for researchers, scientists, and drug development professionals, offering field-proven insights into its handling, reactivity, and potential as a versatile building block in the synthesis of complex molecular architectures and pharmacologically active compounds.[1]
PART 1: Chemical Structure and Physicochemical Properties
The molecular architecture of tert-butyl (2-(1-chloroethyl)phenyl)carbamate is defined by three key features: the aromatic phenyl ring, the reactive 1-chloroethyl substituent, and the N-Boc protecting group. The carbamate functional group, an amide-ester hybrid, generally exhibits excellent chemical and proteolytic stability, making it a valuable component in drug design.[2][3]
Chemical Structure
The structure consists of a phenyl ring substituted at the 2-position with a 1-chloroethyl group and an adjacent tert-butoxycarbonylamino group.
Caption: Potential synthetic pathways for Tert-butyl (2-(1-chloroethyl)phenyl)carbamate.
Exemplary Synthesis Protocol
The following protocol is a generalized procedure based on the synthesis of related tert-butyl carbamates, specifically the protection of an aniline derivative. [4][5] Objective: To synthesize tert-butyl (2-(1-chloroethyl)phenyl)carbamate from 2-(1-chloroethyl)aniline.
Materials:
-
2-(1-chloroethyl)aniline
-
Di-tert-butyl dicarbonate ((Boc)2O)
-
A suitable base (e.g., triethylamine or sodium bicarbonate)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(1-chloroethyl)aniline (1.0 eq) in the chosen anhydrous solvent.
-
Addition of Base: Add the base (1.1-1.5 eq) to the solution and stir.
-
Addition of (Boc)2O: Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding water or saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or ethyl acetate).
-
Washing: Wash the combined organic layers sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure tert-butyl (2-(1-chloroethyl)phenyl)carbamate. [6]
Spectroscopic Characterization
While specific spectra for this exact molecule are not publicly available, its structure allows for the prediction of key spectroscopic features based on data from analogous compounds. [4][6][7]
-
¹H NMR: Expected signals would include a singlet around 1.5 ppm for the nine protons of the tert-butyl group, a quartet and a doublet in the aliphatic region for the chloroethyl group's CH and CH₃ protons respectively, and multiplets in the aromatic region (around 7.0-7.5 ppm) for the protons on the phenyl ring. A broad singlet for the N-H proton would also be present.
-
¹³C NMR: Key signals would appear for the quaternary carbon and methyl carbons of the Boc group (~80 ppm and ~28 ppm, respectively), carbons of the chloroethyl group, and multiple signals in the aromatic region (120-140 ppm). The carbonyl carbon of the carbamate would appear around 153 ppm.
-
IR Spectroscopy: Characteristic absorption bands would be observed for the N-H stretch (around 3300-3400 cm⁻¹), C-H stretches (aliphatic and aromatic), a strong C=O stretch for the carbamate carbonyl (around 1700-1725 cm⁻¹), and C-Cl stretch (around 600-800 cm⁻¹).
PART 3: Applications in Drug Discovery and Development
The utility of tert-butyl carbamates as building blocks in medicinal chemistry is well-established. [1][8]They serve as key intermediates in the synthesis of a wide array of pharmacologically active molecules, including enzyme inhibitors and anti-inflammatory agents. [1][5]Tert-butyl (2-(1-chloroethyl)phenyl)carbamate is a valuable intermediate due to its dual functionality.
Role as a Synthetic Intermediate
The compound's structure allows for a variety of synthetic transformations:
-
N-Deprotection: The Boc group can be easily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in an organic solvent) to reveal the primary amine, which can then undergo further reactions like acylation, alkylation, or condensation. [9]* Nucleophilic Substitution: The chlorine atom on the ethyl side chain is a good leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the introduction of various functional groups (e.g., azides, amines, thiols, cyanides), enabling the synthesis of a diverse library of compounds.
-
Scaffold for Heterocycle Synthesis: The ortho-relationship between the protected amine and the reactive side chain makes this compound an excellent precursor for synthesizing nitrogen-containing heterocyclic ring systems, which are common motifs in many drug molecules.
Exemplary Synthetic Application Workflow
The following diagram illustrates a hypothetical workflow where the title compound is used to synthesize a substituted indole, a common scaffold in pharmaceuticals.
Caption: Hypothetical workflow for the synthesis of an indole derivative.
PART 4: Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions must be observed when handling tert-butyl (2-(1-chloroethyl)phenyl)carbamate. While a specific Safety Data Sheet (SDS) for this compound is not widely available, guidelines can be inferred from SDS for structurally similar carbamates and chloro-organic compounds. [10][11][12][13]
Hazard Identification
Based on related compounds, potential hazards may include:
-
Skin and Eye Irritation: May cause skin irritation and serious eye irritation or damage. [13][14]* Respiratory Irritation: May cause respiratory irritation if inhaled. [13][14]* Harmful if Swallowed: May be harmful or toxic if ingested. [12][14]
Recommended Safety Protocols
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. [10]* Ventilation: Use only outdoors or in a well-ventilated area. Avoid breathing dust, fumes, or vapors. [10]* Handling: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. [10]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [11]Keep away from incompatible materials such as strong oxidizing agents. [12]
First Aid Measures
-
If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Get medical attention if symptoms occur. [11]* If on Skin: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation occurs, get medical help. [10]* If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get immediate medical attention. [13]* If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison control center or doctor immediately. [10]
Conclusion
Tert-butyl (2-(1-chloroethyl)phenyl)carbamate is a strategically designed synthetic intermediate with considerable potential in medicinal chemistry and organic synthesis. Its orthogonal functionalities—a cleavable Boc-protected amine and a reactive chloroethyl side chain—provide chemists with a versatile tool for constructing complex molecules. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, will enable researchers to effectively leverage this compound in the development of novel therapeutics and other advanced chemical entities.
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